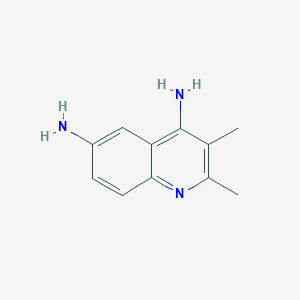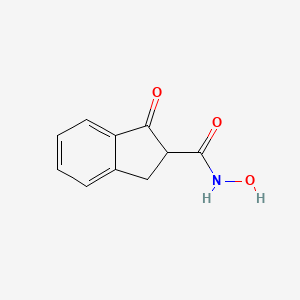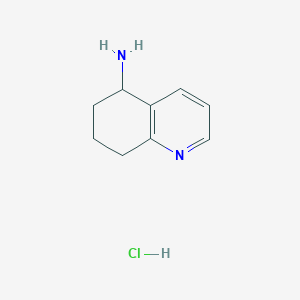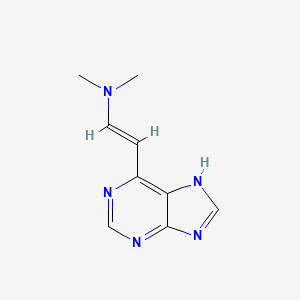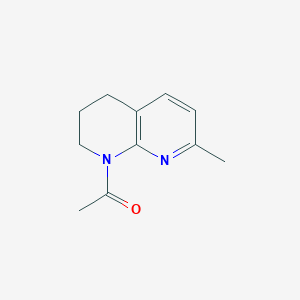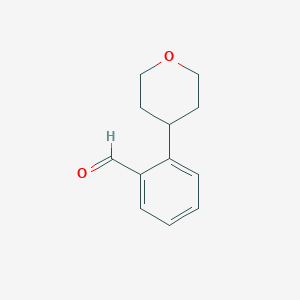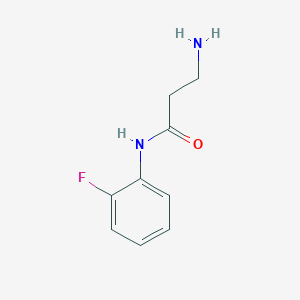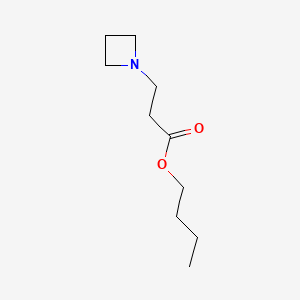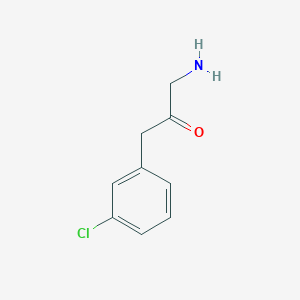
7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It features a quinoline core structure with a chlorine atom at the 7th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloroquinoline with methylamine under hydrogenation conditions can yield the desired compound . Another method involves the reduction of 7-chloro-2-methylquinoline using catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
- 7-Chloro-1,2,3,4-tetrahydroquinoline
- 2-Methyl-1,2,3,4-tetrahydroquinoline
- 7-Chloro-2-methylquinoline
Comparison: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. Compared to 7-Chloro-1,2,3,4-tetrahydroquinoline, the additional methyl group in this compound can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 |
Clé InChI |
PFLCRVYXSNLDPG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(N1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


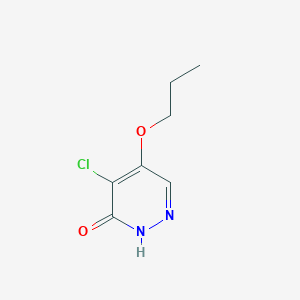
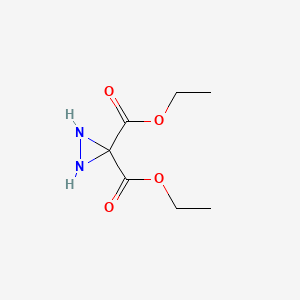
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
